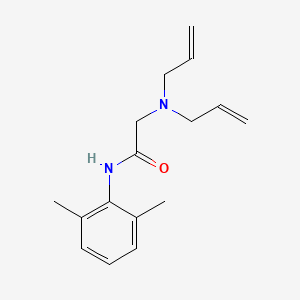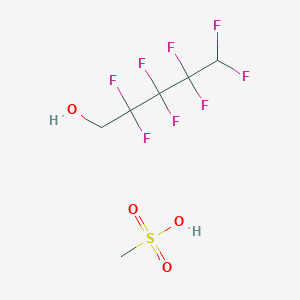![molecular formula C21H20 B12549638 Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- CAS No. 828913-75-3](/img/structure/B12549638.png)
Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-: is a complex organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industry, this compound can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring size.
Uniqueness: What sets Bicyclo[221]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- apart is its specific stereochemistry and the presence of phenylmethyl groups
Propiedades
Número CAS |
828913-75-3 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(1S,4S)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m1/s1 |
Clave InChI |
NMAAYCBIZZGVPA-NHCUHLMSSA-N |
SMILES isomérico |
C1[C@H]2C=C([C@@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


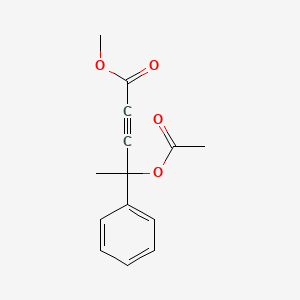
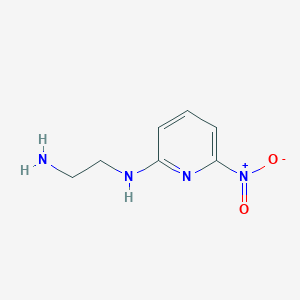
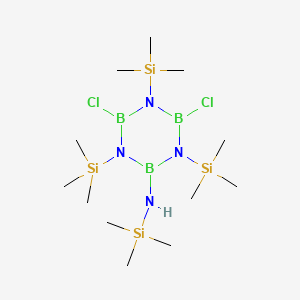
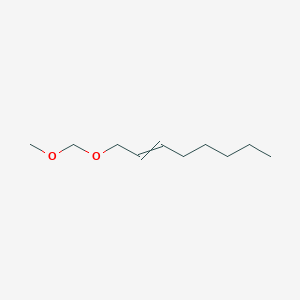
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)
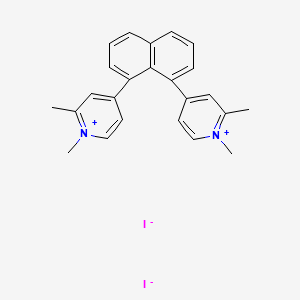
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)
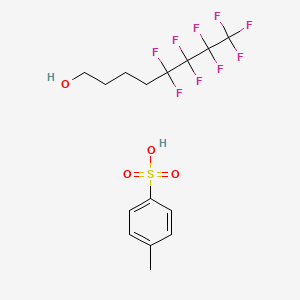
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)
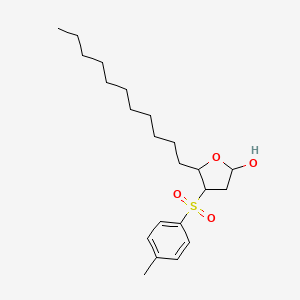
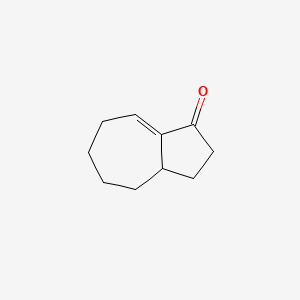
![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
